4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
The compound 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a heterocyclic molecule featuring a thieno-pyrazole core substituted with a phenoxyphenyl group at position 2 and a bromobenzamide moiety at position 2. The phenoxyphenyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to simpler aryl substituents .
Properties
IUPAC Name |
4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXOVULZKRMTQSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the reaction of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid. The reaction mixture is refluxed for several hours, and the progress is monitored by thin-layer chromatography (TLC) using a chloroform:methanol solvent system . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide effectively inhibit the growth of both Gram-positive and Gram-negative bacteria.
Case Study : A study evaluated the antimicrobial efficacy of various thieno[3,4-c]pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation through the inhibition of key enzymes involved in the inflammatory response.
Mechanism of Action :
- Inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.
- Reduction in the production of pro-inflammatory mediators.
Case Study : In a model of acute inflammation, administration of a thieno[3,4-c]pyrazole derivative resulted in significant reductions in inflammatory markers compared to control groups.
Anticancer Activity
Compounds containing the thieno[3,4-c]pyrazole scaffold have been explored for their anticancer properties. They may induce apoptosis in cancer cells through various mechanisms.
Mechanisms Identified :
- Enzyme inhibition leading to reduced cell proliferation.
- Modulation of signaling pathways involved in cell survival.
- Influence on oxidative stress pathways.
Case Study : Certain studies have indicated that thieno[3,4-c]pyrazole derivatives can arrest the cell cycle in cancer cells, leading to decreased tumor growth.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include differences in:
- Aryl substituents (e.g., bromophenyl, chlorophenyl, methoxyphenyl, methylphenyl).
- Core heterocycles (e.g., pyrazoline, thieno-pyrazole, pyrazolo-pyrimidine).
- Functional groups (e.g., sulfonamide, benzamide, fluorine atoms).
Table 1: Comparative Physicochemical Data
Key Observations :
- Substituent Effects : Bromophenyl (Compound 16) and chlorophenyl (Compound 17) analogs exhibit higher melting points compared to methoxyphenyl or methylphenyl derivatives, likely due to stronger halogen-based intermolecular interactions .
- Functional Groups : Sulfonamide-containing compounds (e.g., Compounds 16–18) show distinct IR peaks for SO₂ (1162–1164 cm⁻¹), absent in benzamide derivatives like the target compound .
Biological Activity
4-bromo-N-[2-(4-phenoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide, with the CAS number 396720-24-4, is a complex organic compound that has garnered attention in scientific research due to its potential biological activities. This compound features a thieno[3,4-c]pyrazole core, which is known for its diverse pharmacological properties. The exploration of its biological activity is crucial for understanding its therapeutic potential.
Chemical Structure
The molecular formula of this compound is C24H18BrN3O2S, and it has a molecular weight of 492.39 g/mol. The chemical structure can be represented as follows:
Anticancer Properties
Research on similar compounds suggests that derivatives of thieno[3,4-c]pyrazole may exhibit significant anticancer activity. For instance, studies have shown that thieno[3,4-c]pyrazole derivatives can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Inhibition of Enzymatic Activity
The compound's structure suggests potential interactions with various enzymes. For example, thieno[3,4-c]pyrazole derivatives have been studied for their inhibitory effects on enzymes like cyclooxygenase (COX) and dihydrofolate reductase (DHFR). These interactions can lead to anti-inflammatory effects and reduced cell growth in certain cancers.
Case Studies
While specific case studies on this compound are scarce in the literature, the following examples illustrate the potential of similar compounds:
- Thieno[3,4-c]pyrazole Derivatives : A study demonstrated that derivatives with modifications at the thiazole ring exhibited potent anticancer properties against breast cancer cell lines through apoptosis induction and cell cycle arrest.
- Phenoxy Substituents : Research on phenoxy-substituted compounds revealed their ability to inhibit bacterial growth through disruption of bacterial cell membranes.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
